Glucose 6-arsenate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

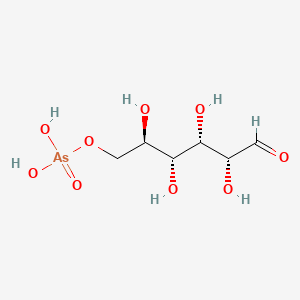

Glucose 6-arsenate, also known as this compound, is a useful research compound. Its molecular formula is C6H13AsO9 and its molecular weight is 304.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biochemical Properties and Mechanisms

Glucose 6-arsenate is structurally similar to glucose 6-phosphate, allowing it to participate in several metabolic pathways. The compound acts as a substrate for glucose-6-phosphate dehydrogenase and can inhibit hexokinase activity, which is crucial for glycolysis. This inhibition can lead to decreased ATP production since arsenate replaces phosphate in key biochemical reactions, a process termed arsenolysis .

Table 1: Comparison of this compound and Glucose 6-Phosphate

| Property | This compound | Glucose 6-Phosphate |

|---|---|---|

| Structure | Resembles glucose 6-phosphate | Standard glucose derivative |

| Enzyme Interaction | Substrate for glucose-6-phosphate dehydrogenase; inhibits hexokinase | Substrate for multiple enzymes |

| ATP Production | Decreased due to arsenate substitution | Essential for ATP generation |

| Role in Glycolysis | Inhibitory effects on glycolytic pathways | Central role in energy metabolism |

Toxicological Insights

Research has indicated that exposure to arsenate, including this compound, can lead to significant metabolic disruptions. For instance, high concentrations of arsenate have been shown to impair glucose uptake and disrupt insulin signaling pathways. This disruption is linked to an increased risk of developing insulin resistance and type 2 diabetes .

Case Study: Arsenic Exposure and Metabolic Dysfunction

A study involving C57BL/6J mice demonstrated that chronic exposure to sodium arsenite resulted in impaired glucose tolerance. The mechanisms identified included alterations in gene expression related to insulin sensitivity and oxidative stress responses . The findings suggest that this compound may play a role in mediating these toxic effects.

Implications in Diabetes Research

The formation of this compound has implications for understanding diabetes mechanisms. As a competitive inhibitor of key glycolytic enzymes, it provides a model for studying how arsenic exposure affects glucose metabolism and insulin resistance. Research indicates that arsenic exposure correlates with increased levels of glycosylated hemoglobin, a marker for chronic hyperglycemia, suggesting that this compound may contribute to the pathophysiology of diabetes .

Potential Therapeutic Applications

Despite its toxicological implications, there is potential for utilizing this compound in therapeutic contexts. For instance, its ability to inhibit hexokinase could be explored for developing treatments targeting hyperglycemia by modulating glycolytic fluxes in diabetic patients. Additionally, understanding its interactions with metabolic enzymes could lead to novel drug designs aimed at improving insulin sensitivity or managing oxidative stress .

Analyse Chemischer Reaktionen

Enzymatic Interactions

Glucose-6-AsV participates in multiple metabolic pathways but with altered outcomes:

A. Glycolytic Pathway

-

Substrate for glucose-6-phosphate dehydrogenase in the pentose phosphate pathway, producing 6-arsenogluconate .

-

Inhibits hexokinase via negative feedback, reducing glycolytic flux .

B. Phosphoglucomutase Reaction

-

Converts glucose-6-AsV to glucose-1-AsV with a 10-fold lower catalytic efficiency compared to glucose-6-phosphate .

-

Equilibrium constant : Favors glucose-1-AsV formation due to rapid hydrolysis .

Stability and Hydrolysis

Glucose-6-AsV undergoes rapid non-enzymatic hydrolysis, characterized by:

| Property | Glucose-6-AsV | Glucose-6-Phosphate |

|---|---|---|

| Hydrolysis half-life (pH 7.0) | 10–30 sec | >10<sup>5</sup> sec |

| Hydrolysis product | As<sup>V</sup> + glucose | Pi + glucose |

| Bond dissociation energy | 465 kJ/mol | 544 kJ/mol |

Mechanism : Hydrolysis occurs via nucleophilic attack by water on the As-O bond, accelerated by the longer bond length (1.66 Å for As-O vs. 1.54 Å for P-O) .

Biochemical Consequences

A. ATP Depletion

-

Arsenolysis in glycolysis produces unstable 1-arsenato-3-phosphoglycerate, which hydrolyzes before ATP synthesis .

-

Mitochondrial ADP-AsV formation uncouples oxidative phosphorylation, reducing ATP yield by 60–80% .

B. Futile Cycling

-

Repeated synthesis/hydrolysis of glucose-6-AsV consumes ATP without net energy gain .

-

Impact on cellular energy charge : [ATP]/[ADP] ratio drops from ~10:1 to <2:1 under arsenate stress .

Comparative Analysis with Phosphate Esters

| Parameter | Glucose-6-AsV | Glucose-6-Phosphate |

|---|---|---|

| Enzymatic turnover rate | 5–10% of phosphate form | 100% |

| Metabolic integration | Partial substrate | Full integration |

| Regulatory effects | Inhibits glycolysis | Activates glycolysis |

Eigenschaften

CAS-Nummer |

50410-18-9 |

|---|---|

Molekularformel |

C6H13AsO9 |

Molekulargewicht |

304.08 g/mol |

IUPAC-Name |

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexoxy]arsonic acid |

InChI |

InChI=1S/C6H13AsO9/c8-1-3(9)5(11)6(12)4(10)2-16-7(13,14)15/h1,3-6,9-12H,2H2,(H2,13,14,15)/t3-,4+,5+,6+/m0/s1 |

InChI-Schlüssel |

DZJNWNXJWLKSDU-SLPGGIOYSA-N |

SMILES |

C(C(C(C(C(C=O)O)O)O)O)O[As](=O)(O)O |

Isomerische SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O[As](=O)(O)O |

Kanonische SMILES |

C(C(C(C(C(C=O)O)O)O)O)O[As](=O)(O)O |

Synonyme |

glucose 6-arsenate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.